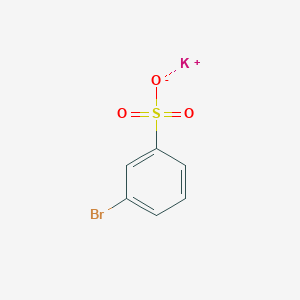
Potassium 3-bromobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-bromobenzenesulfonate is an organic compound with the molecular formula C6H4BrKO3S. It is a potassium salt of 3-bromobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes . The compound is characterized by its bromine and sulfonate functional groups, which contribute to its reactivity and utility in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium 3-bromobenzenesulfonate can be synthesized through the sulfonation of 3-bromobenzene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction typically involves:
Sulfonation: 3-bromobenzene is treated with sulfur trioxide or chlorosulfonic acid to form 3-bromobenzenesulfonic acid.
Neutralization: The resulting 3-bromobenzenesulfonic acid is then neutralized with potassium hydroxide to yield this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Potassium 3-bromobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it acts as a substrate for the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents like toluene or dimethylformamide are typically used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.
Coupling Products: Biaryl compounds are commonly produced through coupling reactions.
Aplicaciones Científicas De Investigación
Potassium 3-bromobenzenesulfonate finds applications in several scientific research fields:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of potassium 3-bromobenzenesulfonate involves its reactivity due to the presence of bromine and sulfonate groups. In coupling reactions, the bromine atom participates in oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The sulfonate group enhances the solubility and stability of the compound in various solvents .
Comparación Con Compuestos Similares
- Potassium 4-bromobenzenesulfonate
- Potassium 3-chlorobenzenesulfonate
- Potassium 4-chlorobenzenesulfonate
Comparison:
- Reactivity: Potassium 3-bromobenzenesulfonate is more reactive in substitution and coupling reactions compared to its chlorinated counterparts due to the higher reactivity of the bromine atom.
- Applications: While similar compounds are used in organic synthesis, this compound is preferred for reactions requiring higher reactivity and efficiency .
Propiedades
Fórmula molecular |
C6H4BrKO3S |
|---|---|
Peso molecular |
275.16 g/mol |
Nombre IUPAC |
potassium;3-bromobenzenesulfonate |
InChI |
InChI=1S/C6H5BrO3S.K/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
Clave InChI |
SXCWOENVJMTILG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)Br)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001515.png)






![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)





